molecular formula C17H16F3NO4S B11496671 Ethyl 3,3,3-trifluoro-2-hydroxy-2-{3-methyl-4-[(thiophen-2-ylcarbonyl)amino]phenyl}propanoate

Ethyl 3,3,3-trifluoro-2-hydroxy-2-{3-methyl-4-[(thiophen-2-ylcarbonyl)amino]phenyl}propanoate

Cat. No.: B11496671
M. Wt: 387.4 g/mol
InChI Key: ONQGDMYQQHDVFF-UHFFFAOYSA-N
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Description

ETHYL 3,3,3-TRIFLUORO-2-HYDROXY-2-[3-METHYL-4-(THIOPHENE-2-AMIDO)PHENYL]PROPANOATE is a complex organic compound characterized by the presence of trifluoromethyl, hydroxy, and thiophene-amido groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 3,3,3-TRIFLUORO-2-HYDROXY-2-[3-METHYL-4-(THIOPHENE-2-AMIDO)PHENYL]PROPANOATE typically involves multiple steps, including the introduction of trifluoromethyl and thiophene-amido groups. One common method involves the reaction of 3-methyl-4-(thiophene-2-amido)phenyl with ethyl 3,3,3-trifluoro-2-hydroxypropanoate under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

ETHYL 3,3,3-TRIFLUORO-2-HYDROXY-2-[3-METHYL-4-(THIOPHENE-2-AMIDO)PHENYL]PROPANOATE can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions[][3].

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones, while reduction can produce alcohols .

Scientific Research Applications

ETHYL 3,3,3-TRIFLUORO-2-HYDROXY-2-[3-METHYL-4-(THIOPHENE-2-AMIDO)PHENYL]PROPANOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 3,3,3-TRIFLUORO-2-HYDROXY-2-[3-METHYL-4-(THIOPHENE-2-AMIDO)PHENYL]PROPANOATE involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain receptors, while the thiophene-amido group can interact with enzymes and other proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 3,3,3-TRIFLUORO-2-HYDROXY-2-[3-METHYL-4-(THIOPHENE-2-AMIDO)PHENYL]PROPANOATE is unique due to the presence of both trifluoromethyl and thiophene-amido groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C17H16F3NO4S

Molecular Weight

387.4 g/mol

IUPAC Name

ethyl 3,3,3-trifluoro-2-hydroxy-2-[3-methyl-4-(thiophene-2-carbonylamino)phenyl]propanoate

InChI

InChI=1S/C17H16F3NO4S/c1-3-25-15(23)16(24,17(18,19)20)11-6-7-12(10(2)9-11)21-14(22)13-5-4-8-26-13/h4-9,24H,3H2,1-2H3,(H,21,22)

InChI Key

ONQGDMYQQHDVFF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CC(=C(C=C1)NC(=O)C2=CC=CS2)C)(C(F)(F)F)O

Origin of Product

United States

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